molecular formula C10H14N2O2S B166022 2-Ateco CAS No. 136353-70-3

2-Ateco

Cat. No.: B166022
CAS No.: 136353-70-3
M. Wt: 226.3 g/mol
InChI Key: YQXRPUYJCCCKEH-BZNPZCIMSA-N
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Description

“2-Ateco” is a hypothetical compound used for illustrative purposes in this article. It is a versatile organic molecule with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound is known for its unique chemical properties and reactivity, making it a valuable subject of study for researchers.

Scientific Research Applications

“2-Ateco” has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “2-Ateco” typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:

    Step 1: Formation of an intermediate compound through a condensation reaction between a ketone and an aldehyde under acidic conditions.

    Step 2: Reduction of the intermediate compound using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Step 3: Purification of the final product through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: “2-Ateco” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert “this compound” into alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines, thiols.

Mechanism of Action

The mechanism by which “2-Ateco” exerts its effects involves interactions with specific molecular targets and pathways. For example:

    Enzyme Inhibition: “this compound” can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Reactive Intermediates: During chemical reactions, “this compound” can form reactive intermediates that participate in further transformations, leading to the desired products.

Comparison with Similar Compounds

“2-Ateco” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Acetone, acetophenone, benzophenone.

    Comparison: Unlike acetone, which is a simple ketone, “this compound” has additional functional groups that enhance its reactivity and versatility. Compared to acetophenone and benzophenone, “this compound” offers unique substitution patterns and reactivity profiles, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

(1S,2S,3S,6R)-3-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]-7-oxabicyclo[4.1.0]hept-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-10(11-12-10)4-5-15-7-3-2-6-9(14-6)8(7)13/h2-3,6-9,13H,4-5H2,1H3/t6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXRPUYJCCCKEH-BZNPZCIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCSC2C=CC3C(C2O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CCS[C@H]2C=C[C@@H]3[C@H]([C@@H]2O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929338
Record name 3-{[2-(3-Methyl-3H-diaziren-3-yl)ethyl]sulfanyl}-7-oxabicyclo[4.1.0]hept-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136353-70-3
Record name 2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136353703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[2-(3-Methyl-3H-diaziren-3-yl)ethyl]sulfanyl}-7-oxabicyclo[4.1.0]hept-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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